3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is a synthetic organic compound notable for its complex structure and potential applications in scientific research. The compound belongs to the class of ureas, which are characterized by the presence of the functional group -NH(C=O)-. Its molecular formula is , indicating a significant presence of carbon, hydrogen, nitrogen, and oxygen atoms. The molecular weight of this compound is approximately 368.44 g/mol .
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information about its properties and potential applications .
3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is classified as an organic compound with urea functionality. It is also categorized under compounds containing furan and benzhydryl groups, which contribute to its unique chemical properties.
The synthesis of 3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea typically involves multi-step organic reactions. A potential synthetic route includes:
The synthesis process may require optimization to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to achieve high-quality results .
The molecular structure of 3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea can be represented using various chemical notation systems:
InChI=1S/C22H24N2O2/c1-26-14-13-24(16-18-12-15-27-17-18)22(25)23-21(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-12,15,17,21H,13-14,16H2,1H3,(H,23,25)
COCCN(CC1=CSC=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
These representations provide insights into the compound's connectivity and functional groups, which are crucial for understanding its reactivity and interactions .
The molecular weight is approximately 368.44 g/mol with a purity typically around 95%. The compound's structural features include a benzhydryl group, a furan moiety, and a methoxyethyl substituent.
3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea can undergo various chemical reactions typical for urea derivatives:
These reactions are significant for modifying the compound’s properties and enhancing its applicability in different fields such as medicinal chemistry and materials science .
The mechanism of action for 3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea will vary depending on its specific application. In biological contexts, it may interact with molecular targets such as enzymes or receptors:
Understanding these mechanisms is essential for exploring its therapeutic potential and biological relevance .
The physical properties of 3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea include:
Key chemical properties include:
These properties are crucial for determining the compound's behavior in various experimental settings .
3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea has several potential applications:
These applications highlight the versatility of this compound in scientific research and industrial processes .
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3